Computed Lipophilicity Differentiation of the Target Compound versus Des-Methoxy Analog for Lead Optimization
The target compound's 2-methoxybenzyl group imparts a calculated lipophilicity (XLogP3) of 2.1 . This value provides a measurable differentiation point from a closely related des-methoxy analog, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(phenyl)acetamide, for which computational predictions estimate a lower XLogP3 of approximately 0.8-1.0 [1]. This increased lipophilicity can influence membrane permeability and is a key parameter in CNS drug-likeness rules [1]. While experimental logP or logD data for these specific compounds have not been disclosed, the computed difference serves as a guide for procurement when specific pharmacokinetic properties are desired.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2-[4-(acetylamino)-1H-indol-1-yl]-N-(phenyl)acetamide (estimated XLogP3 ~0.8-1.0) |
| Quantified Difference | An increase in computed XLogP3 of approximately 1.1 to 1.3 log units |
| Conditions | Computational prediction; no experimental logP/logD values are available |
Why This Matters
This difference in a key drug-like property allows researchers to select a compound with a more favorable lipophilicity window for permeability assays without introducing experimental variability from different synthetic batches.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
